N-(2-tert-butylphenyl)-2,2-dimethylpropanamide
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Overview
Description
N-(2-tert-butylphenyl)-2,2-dimethylpropanamide is an organic compound characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-tert-butylphenyl)-2,2-dimethylpropanamide typically involves the reaction of 2-tert-butylphenylamine with 2,2-dimethylpropanoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(2-tert-butylphenyl)-2,2-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
N-(2-tert-butylphenyl)-2,2-dimethylpropanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving protein-ligand interactions and enzyme inhibition.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-tert-butylphenyl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity towards certain proteins or enzymes. The amide moiety can form hydrogen bonds with target molecules, further stabilizing the interaction. These combined effects contribute to the compound’s biological activity and potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
N-(2-tert-butylphenyl)succinimides: These compounds share a similar structural motif but differ in the presence of a succinimide group instead of a propanamide group.
tert-Butyl isocyanide: This compound contains a tert-butyl group attached to an isocyanide functional group, differing significantly in reactivity and applications.
Uniqueness
N-(2-tert-butylphenyl)-2,2-dimethylpropanamide is unique due to its specific combination of a tert-butyl group and a propanamide moiety. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C15H23NO |
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Molecular Weight |
233.35 g/mol |
IUPAC Name |
N-(2-tert-butylphenyl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C15H23NO/c1-14(2,3)11-9-7-8-10-12(11)16-13(17)15(4,5)6/h7-10H,1-6H3,(H,16,17) |
InChI Key |
COMOOCXTLGVDIY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1NC(=O)C(C)(C)C |
Origin of Product |
United States |
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